molecular formula C12H12N2O4 B4333572 Methyl 7-acetamido-2-methyl-1,3-benzoxazole-5-carboxylate

Methyl 7-acetamido-2-methyl-1,3-benzoxazole-5-carboxylate

Cat. No.: B4333572
M. Wt: 248.23 g/mol
InChI Key: IRQIZKSIAYISOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-(acetylamino)-2-methyl-1,3-benzoxazole-5-carboxylate is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure This particular compound is characterized by the presence of an acetylamino group, a methyl group, and a carboxylate ester group attached to the benzoxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-acetamido-2-methyl-1,3-benzoxazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Core: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the Acetylamino Group: The acetylamino group can be introduced by acetylation of the amino group using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Esterification: The carboxylic acid group can be converted to the methyl ester using methanol and a catalytic amount of acid, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(acetylamino)-2-methyl-1,3-benzoxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the acetylamino group or the ester group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 7-(acetylamino)-2-methyl-1,3-benzoxazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular processes.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 7-acetamido-2-methyl-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting key enzymes or receptors involved in disease pathways. The acetylamino group and the benzoxazole core are crucial for its binding affinity and specificity. The compound may also interfere with cellular processes by modulating signal transduction pathways and gene expression.

Comparison with Similar Compounds

Methyl 7-(acetylamino)-2-methyl-1,3-benzoxazole-5-carboxylate can be compared with other benzoxazole derivatives such as:

    2-Methylbenzoxazole: Lacks the acetylamino and carboxylate groups, making it less versatile in terms of chemical reactivity and biological activity.

    7-Amino-2-methylbenzoxazole: Contains an amino group instead of an acetylamino group, which may alter its pharmacological properties.

    Methyl 2-methyl-1,3-benzoxazole-5-carboxylate:

The uniqueness of Methyl 7-acetamido-2-methyl-1,3-benzoxazole-5-carboxylate lies in its specific functional groups that confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

methyl 7-acetamido-2-methyl-1,3-benzoxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-6(15)13-9-4-8(12(16)17-3)5-10-11(9)18-7(2)14-10/h4-5H,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQIZKSIAYISOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C(=CC(=C2)C(=O)OC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 7-acetamido-2-methyl-1,3-benzoxazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 7-acetamido-2-methyl-1,3-benzoxazole-5-carboxylate
Reactant of Route 3
Methyl 7-acetamido-2-methyl-1,3-benzoxazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 7-acetamido-2-methyl-1,3-benzoxazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 7-acetamido-2-methyl-1,3-benzoxazole-5-carboxylate
Reactant of Route 6
Methyl 7-acetamido-2-methyl-1,3-benzoxazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.